1-(4-chlorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide
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Description
1-(4-chlorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C22H23ClN4O and its molecular weight is 394.9. The purity is usually 95%.
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Biological Activity
1-(4-chlorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's molecular formula is C22H23ClN4O, with a molecular weight of 394.9 g/mol. Its structure features a cyclopentanecarboxamide core substituted with a 4-chlorophenyl group and a 2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl moiety, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C22H23ClN4O |
Molecular Weight | 394.9 g/mol |
CAS Number | 2034468-40-9 |
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Anti-inflammatory Activity
Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazole have been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide in activated microglia, suggesting that the compound may also exert protective effects against neuroinflammation. This is particularly relevant in models of neurodegenerative diseases such as Parkinson's disease (PD) where inflammation plays a crucial role in disease progression .
2. Neuroprotective Effects
The compound's ability to modulate inflammatory pathways suggests potential neuroprotective effects. In vitro studies have demonstrated that similar compounds can attenuate the activation of nuclear factor-kappa B (NF-κB) and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are markers of inflammation in neuronal cells . These findings indicate that this compound may protect dopaminergic neurons from inflammatory damage.
3. Anticancer Potential
Compounds featuring the pyrazole ring have also been investigated for their anticancer properties. Studies suggest that they can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle proteins and apoptosis-related pathways . The specific activity of this compound in cancer models remains to be fully elucidated but warrants further investigation.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with similar compounds:
- Neuroinflammation Model : In an experimental model using lipopolysaccharide (LPS)-induced neuroinflammation, compounds structurally related to this compound were shown to significantly reduce levels of inflammatory mediators and improve behavioral outcomes in mice .
- Cancer Cell Lines : A study evaluating the cytotoxic effects of pyrazole derivatives on various cancer cell lines demonstrated significant inhibition of cell proliferation, suggesting that this class of compounds may serve as leads for developing new anticancer agents .
- Mechanistic Insights : Research into the mechanisms underlying the anti-inflammatory effects revealed that these compounds could inhibit key signaling pathways involved in inflammation, such as NF-kB and MAPK pathways, thereby reducing the expression of inflammatory cytokines .
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O/c1-27-15-17(14-26-27)20-16(5-4-12-24-20)13-25-21(28)22(10-2-3-11-22)18-6-8-19(23)9-7-18/h4-9,12,14-15H,2-3,10-11,13H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYYBHPTRJCSSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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